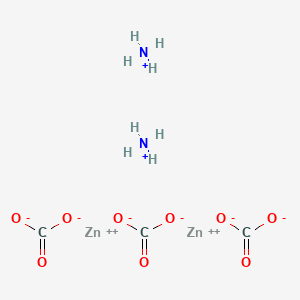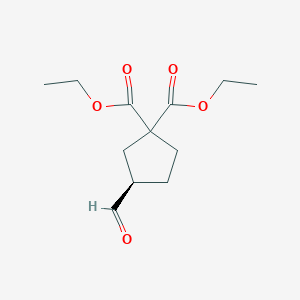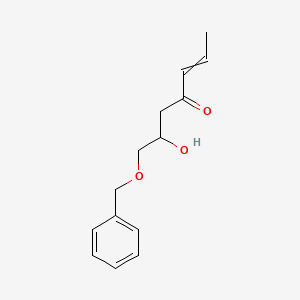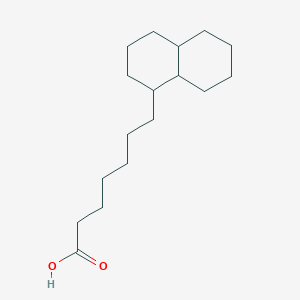![molecular formula C23H49NO3 B12527911 1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol CAS No. 870480-81-2](/img/structure/B12527911.png)
1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol is a chemical compound with the molecular formula C22H47NO3. It is known for its unique structure, which includes a hydroxyethylamino group and a methylheptadecyl ether group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol typically involves the reaction of 3-methylheptadecanol with 1-chloro-2,3-epoxypropane in the presence of a base, followed by the addition of 2-aminoethanol. The reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or another suitable organic solvent
Catalyst: Potassium carbonate or another suitable base
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: 3-methylheptadecanol, 1-chloro-2,3-epoxypropane, 2-aminoethanol
Reaction Conditions: Controlled temperature and pressure, use of catalysts to enhance reaction rates
Purification: Distillation or recrystallization to obtain the pure compound
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or amines.
Aplicaciones Científicas De Investigación
1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a surfactant in biochemical assays and cell culture studies.
Industry: Used in the formulation of specialty chemicals and surfactants.
Mecanismo De Acción
The mechanism of action of 1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds with target molecules, while the methylheptadecyl ether group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Hydroxyethyl)amino]propan-2-ol: Similar structure but lacks the methylheptadecyl ether group.
3-[(2-Hydroxyethyl)amino]propan-1-ol: Similar structure but different positioning of the hydroxyethylamino group.
Uniqueness
1-[(2-Hydroxyethyl)amino]-3-[(3-methylheptadecyl)oxy]propan-2-ol is unique due to its combination of hydroxyethylamino and methylheptadecyl ether groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
870480-81-2 |
|---|---|
Fórmula molecular |
C23H49NO3 |
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
1-(2-hydroxyethylamino)-3-(3-methylheptadecoxy)propan-2-ol |
InChI |
InChI=1S/C23H49NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22(2)16-19-27-21-23(26)20-24-17-18-25/h22-26H,3-21H2,1-2H3 |
Clave InChI |
LSBALBAPNSCZIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC(C)CCOCC(CNCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-bromo-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12527830.png)

![N-Methyl-N'-[4-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12527839.png)
![Methyl 2-ethyl-2-[4-(3-hydroxypropoxy)phenoxy]butanoate](/img/structure/B12527842.png)
![3,6-Bis[(naphthalen-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12527848.png)



![2-amino-5-methyl-7-phenyl-3H-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12527876.png)


![3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine](/img/structure/B12527898.png)

![2'-Hydroxy-1,5'-dipropyl[1,1'-biphenyl]-4(1H)-one](/img/structure/B12527917.png)
